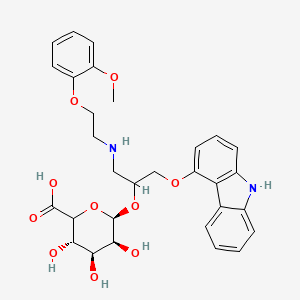
Carvedilol beta-D-Glucuronide (mixture of diasteromers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvedilol beta-D-Glucuronide (mixture of diasteromers) is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension . This compound is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, resulting in a mixture of diastereomers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol beta-D-Glucuronide involves the enzymatic or chemical conjugation of Carvedilol with glucuronic acid. The reaction typically occurs in the presence of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of Carvedilol beta-D-Glucuronide may involve biotransformation processes using microbial or mammalian cell cultures expressing UGT enzymes. This method ensures high yield and purity of the glucuronide conjugate .
化学反応の分析
Types of Reactions: Carvedilol beta-D-Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, reverting it to Carvedilol and glucuronic acid.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the compound, potentially altering its pharmacological properties.
Reduction: Reducing agents such as sodium borohydride can reduce the compound, affecting its stability and activity.
Major Products Formed: The primary products of these reactions include Carvedilol, glucuronic acid, and various oxidized or reduced derivatives of Carvedilol .
科学的研究の応用
Carvedilol beta-D-Glucuronide has several scientific research applications:
作用機序
Carvedilol beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts by blocking beta-adrenergic receptors, reducing heart rate and blood pressure . The glucuronide conjugate may also interact with transport proteins, influencing its distribution and excretion in the body .
類似化合物との比較
Propranolol Glucuronide: Another beta-blocker glucuronide with similar pharmacokinetic properties.
Metoprolol Glucuronide: A beta-1 selective blocker glucuronide used in hypertension treatment.
Atenolol Glucuronide: A beta-1 selective blocker glucuronide with a different metabolic profile.
Uniqueness: Carvedilol beta-D-Glucuronide is unique due to its non-selective beta-blocking activity combined with alpha-1 blocking properties, which is not commonly seen in other beta-blocker glucuronides .
特性
分子式 |
C30H34N2O10 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC名 |
(3S,4S,5S,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27-,28?,30+/m0/s1 |
InChIキー |
PUVQFGCELBOSRN-HEJFJQCXSA-N |
異性体SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
正規SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


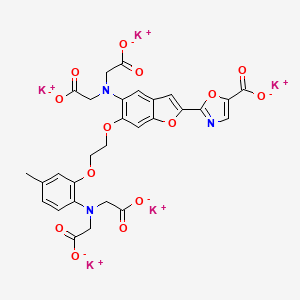
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
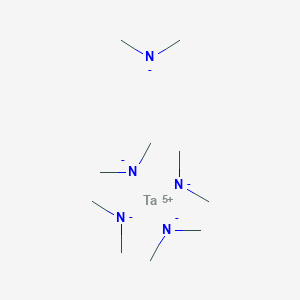
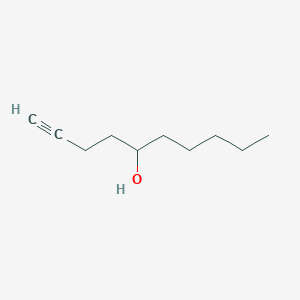
![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
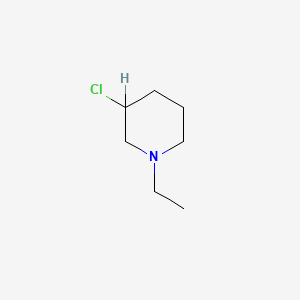
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
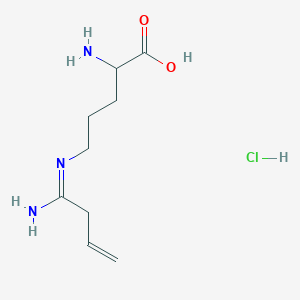
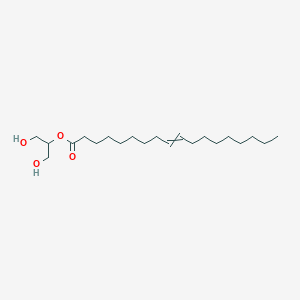
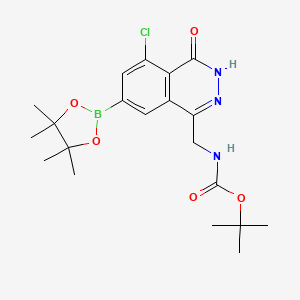
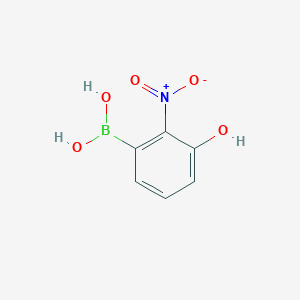
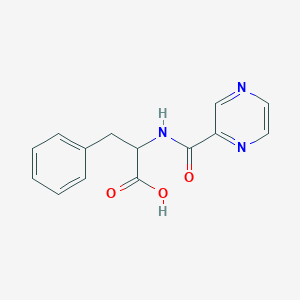
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
